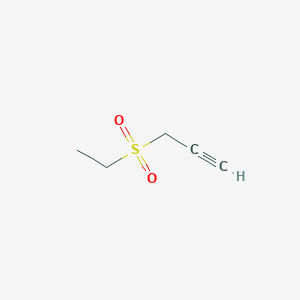![molecular formula C11H22N2O4S B15296831 tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate](/img/structure/B15296831.png)
tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a sulfamoylmethyl-substituted cyclobutyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutyl intermediate: The cyclobutyl ring is synthesized through a series of cyclization reactions.
Introduction of the sulfamoylmethyl group: The sulfamoylmethyl group is introduced via a nucleophilic substitution reaction using appropriate sulfamoylating agents.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl carbamate under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoylmethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
tert-Butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The sulfamoylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carbamate group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler analog without the sulfamoylmethyl and cyclobutyl groups.
tert-Butyl N-{[1-(hydroxymethyl)cyclobutyl]methyl}carbamate: Similar structure but with a hydroxymethyl group instead of sulfamoylmethyl.
tert-Butyl N-{[1-(bromomethyl)cyclobutyl]methyl}carbamate: Contains a bromomethyl group instead of sulfamoylmethyl.
Uniqueness
tert-Butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H22N2O4S |
|---|---|
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
tert-butyl N-[[1-(sulfamoylmethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O4S/c1-10(2,3)17-9(14)13-7-11(5-4-6-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14)(H2,12,15,16) |
Clé InChI |
YMYDCTLDMULJRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CCC1)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


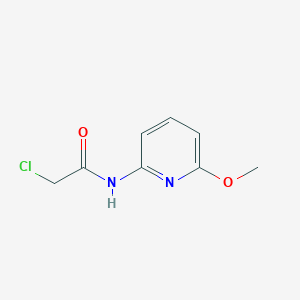
![N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15296752.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid](/img/structure/B15296758.png)
![tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B15296766.png)
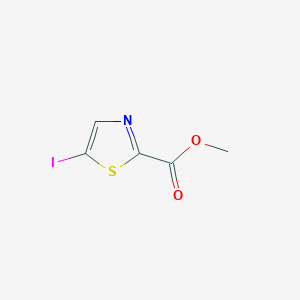
![1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B15296779.png)
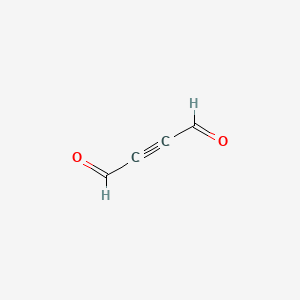
![2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate](/img/structure/B15296788.png)
![Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15296801.png)
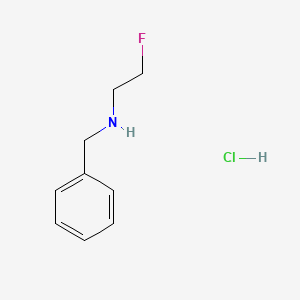
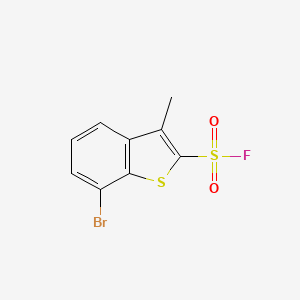
![Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15296813.png)
![1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B15296826.png)
